2,6-Diethylpyrazine

Odor Threshold Coffee Aroma Pyrazines

2,6-Diethylpyrazine (CAS 13067-27-1) is a symmetrically substituted alkylpyrazine belonging to the class of heterocyclic aroma compounds characterized by a pyrazine ring with ethyl groups at the 2 and 6 positions. It is a naturally occurring, highly aromatic substance widely recognized for its potent nutty, hazelnut-like odor profile, which contributes significantly to the aroma of roasted foods like coffee, nuts, and cocoa.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 13067-27-1
Cat. No. B085413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethylpyrazine
CAS13067-27-1
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CN=CC(=N1)CC
InChIInChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3
InChIKeyQDWOWLUANUBTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diethylpyrazine (CAS 13067-27-1) Procurement Guide: Potent Nutty Odorant for Food and Beverage Applications


2,6-Diethylpyrazine (CAS 13067-27-1) is a symmetrically substituted alkylpyrazine belonging to the class of heterocyclic aroma compounds characterized by a pyrazine ring with ethyl groups at the 2 and 6 positions [1]. It is a naturally occurring, highly aromatic substance widely recognized for its potent nutty, hazelnut-like odor profile, which contributes significantly to the aroma of roasted foods like coffee, nuts, and cocoa [2]. Its organoleptic properties and low odor threshold make it a valuable component for flavor and fragrance formulations, particularly where a pronounced roasted or nutty character is desired [3].

Why 2,6-Diethylpyrazine is Not Interchangeable with Generic 'Alkylpyrazines'


Substitution among alkylpyrazines is a high-risk procurement strategy due to profound, quantifiable differences in their odor thresholds and specific sensory profiles [1]. While many pyrazines share a general 'roasted' or 'nutty' description, their potency varies by orders of magnitude and their nuanced odor characteristics—such as the specific hazelnut note of 2,6-diethylpyrazine versus the cocoa note of 2,5-dimethylpyrazine—are distinct [2]. This is not a matter of subtle preference; using an incorrect analog can require a significantly higher concentration to achieve the desired impact, drastically altering a product's flavor profile, cost structure, and regulatory compliance. The following quantitative evidence demonstrates that 2,6-diethylpyrazine provides a unique combination of potency and specific aroma that generic substitution cannot reliably replicate.

Quantitative Evidence for Selecting 2,6-Diethylpyrazine: Comparator Data


2,6-Diethylpyrazine Odor Threshold vs. Common Analogs in Coffee

In a direct head-to-head comparison of odor thresholds for key coffee pyrazines in water, 2,6-diethylpyrazine exhibits a threshold of 6 μg/L. This is substantially more potent than its closest analog, 2-ethyl-6-methylpyrazine (30 μg/L), and dramatically more potent than the common 2,6-dimethylpyrazine (3100 μg/L) [1].

Odor Threshold Coffee Aroma Pyrazines

2,6-Diethylpyrazine Odor Activity Value (OAV) in Hot Brew Coffee

In a direct comparison of Odor Activity Values (OAV) in hot brew coffee, 2,6-diethylpyrazine achieved an OAV of 3.99. This is significantly higher than the OAVs of 2-ethyl-6-methylpyrazine (1.57) and 2-ethyl-5-methylpyrazine (0.41), indicating it is a more dominant contributor to the coffee's aroma profile despite its lower concentration compared to other pyrazines [1].

Odor Activity Value Coffee Flavor Chemistry

Sensory Descriptor Specificity: Hazelnut vs. Cocoa/Roasted

While many pyrazines are described as 'nutty' or 'roasted', a direct comparison of sensory descriptors reveals that 2,6-diethylpyrazine is uniquely characterized by a 'hazelnut' note. This contrasts with other common pyrazines: 2,6-dimethylpyrazine is described as 'cocoa, roasted, nuts'; 2-ethyl-6-methylpyrazine as 'roasted, potato'; and 2-ethyl-5-methylpyrazine as 'coffee, bean, nutty' [1]. This specificity is critical for precise flavor formulation.

Sensory Analysis Flavor Odor Description

Gas Chromatographic Retention Index (RI) for 2,6-Diethylpyrazine

2,6-Diethylpyrazine can be reliably identified and quantified using gas chromatography (GC). On a standard non-polar DB-5 column, its linear retention index (RI) is 1093 [1]. This value serves as a robust analytical benchmark for quality control and method development, ensuring the correct isomer is being sourced and analyzed, distinct from other diethylpyrazine isomers (e.g., 2,3-diethylpyrazine).

Gas Chromatography Retention Index Analytical Chemistry

Usage Level Guidance for 2,6-Diethylpyrazine in Flavor Formulations

Based on industry practice, the recommended usage level for 2,6-diethylpyrazine in flavor formulations is up to 5.00 ppm in the final consumer product [1]. This guidance provides a quantitative starting point for formulators, differentiating it from other pyrazines with different usage ranges. For instance, 2-ethyl-3,5-dimethylpyrazine is typically used at levels up to 1.00 ppm [2], reflecting its higher potency.

Flavor Usage Formulation Regulatory

High-Impact Application Scenarios for 2,6-Diethylpyrazine


Development of Authentic Roasted Nut and Coffee Flavors

2,6-Diethylpyrazine is an essential building block for creating authentic roasted nut and coffee flavor profiles. Its exceptionally low odor threshold (6 μg/L) and high Odor Activity Value (OAV = 3.99) in hot brew coffee, as established in Section 3, make it a high-impact aroma compound [1]. Formulators should prioritize this specific compound over less potent analogs like 2,6-dimethylpyrazine to achieve a true-to-nature roasted character without excessive dosing, thereby maintaining cost-efficiency and sensory fidelity.

Precision Formulation for Hazelnut-Specific Notes

When a product's flavor target is specifically 'hazelnut' rather than a generic 'nutty' or 'roasted' note, 2,6-diethylpyrazine is the required ingredient. The sensory evidence in Section 3 confirms its unique 'hazelnut' descriptor, distinguishing it from other common pyrazines [1]. Substitution with a pyrazine characterized as 'cocoa' or 'potato' will result in a flavor mismatch. Procurement of the exact 2,6-diethylpyrazine compound is therefore non-negotiable for achieving this precise sensory outcome in applications like hazelnut spreads, confectionery, and coffee creamers.

Analytical Quality Control and Authentication in Food Science

For food scientists and analytical chemists conducting aroma research, flavor authentication, or quality control, 2,6-diethylpyrazine serves as a key analytical marker. Its well-defined GC retention index (RI = 1093 on DB-5 column) provides a reliable and verifiable benchmark for identifying and quantifying this compound in complex food matrices [2]. This analytical specificity is critical for confirming the presence of genuine 2,6-diethylpyrazine in natural extracts or for verifying its addition in compounded flavors, preventing the misidentification that could occur with other pyrazine isomers.

Cost-Effective Scaling of Potent Pyrazine Notes

From a procurement and formulation standpoint, the high potency of 2,6-diethylpyrazine, evidenced by its low odor threshold and high OAV, offers a significant cost advantage. Its recommended usage level of up to 5.00 ppm [3] allows for a direct comparison with more potent (and potentially more costly) pyrazines like 2-ethyl-3,5-dimethylpyrazine (1.00 ppm) [4]. By selecting 2,6-diethylpyrazine, formulators can achieve a robust nutty impact at a higher, more manageable dosage, which can simplify production and reduce costs associated with handling ultra-potent materials, without sacrificing the desired sensory profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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